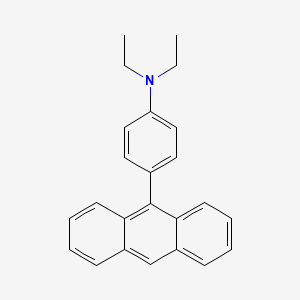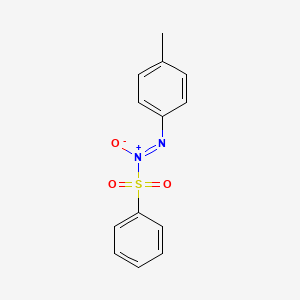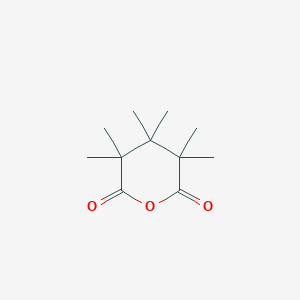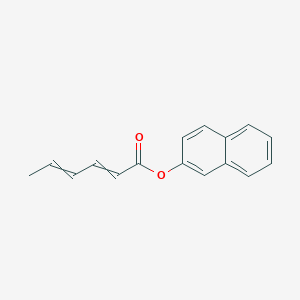
1,2-Diphenylheptan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenylheptan-4-one is an organic compound characterized by a heptane backbone with phenyl groups attached to the first and second carbon atoms and a ketone functional group on the fourth carbon. This compound is part of the broader class of aromatic ketones, which are known for their diverse applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diphenylheptan-4-one can be synthesized through various methods, including the Friedel-Crafts acylation of benzene derivatives with heptanone precursors. One common synthetic route involves the reaction of benzene with 4-heptanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
1,2-Diphenylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
科学的研究の応用
1,2-Diphenylheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
作用機序
The mechanism of action of 1,2-Diphenylheptan-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ketone group can form hydrogen bonds or undergo nucleophilic attack, while the phenyl groups can participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
1,2-Diphenylethanone: A simpler analog with a shorter carbon chain.
1,2-Diphenylpropan-1-one: Similar structure with a propanone backbone.
1,2-Diphenylbutan-1-one: Similar structure with a butanone backbone.
Uniqueness
1,2-Diphenylheptan-4-one is unique due to its longer heptane backbone, which can influence its physical properties and reactivity. The presence of two phenyl groups and a ketone functional group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
112681-67-1 |
|---|---|
分子式 |
C19H22O |
分子量 |
266.4 g/mol |
IUPAC名 |
1,2-diphenylheptan-4-one |
InChI |
InChI=1S/C19H22O/c1-2-9-19(20)15-18(17-12-7-4-8-13-17)14-16-10-5-3-6-11-16/h3-8,10-13,18H,2,9,14-15H2,1H3 |
InChIキー |
HJFGJZLSBDFHCJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC(CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)

![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)


![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)



![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
